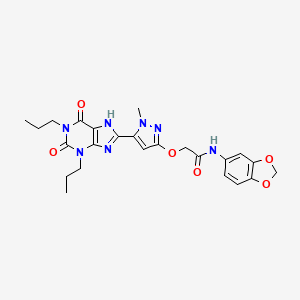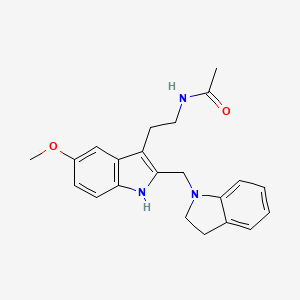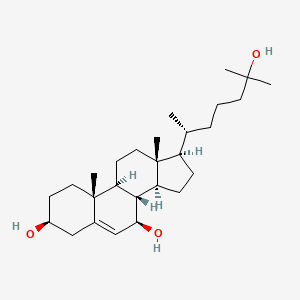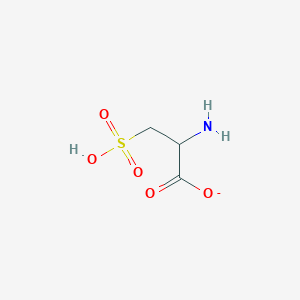
2-Amino-3-sulfopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-cysteate: is a naturally occurring amino acid derivative, specifically a beta-sulfoalanine. It is characterized by a C-terminal sulfonic acid group. This compound was first discovered in wool and is known to be involved in various biological processes, including the metabolism of cysteine and taurine .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-cysteate can be synthesized through the oxidation of L-cystine. One efficient method involves the use of chlorine in water or alcohols, which yields L-cysteate and its esters . The reaction is typically carried out at room temperature, and the esters are precipitated from the reaction mixture.
Industrial Production Methods: Industrial production of L-cysteate often involves the chemical hydrolysis of proteins, such as keratin from animal hair. This method, however, has environmental drawbacks due to the use of large amounts of hydrochloric acid and the generation of unpleasant odors and wastewater . Biotechnological approaches, including fermentation and enzymatic biotransformation, are being explored as more sustainable alternatives .
Chemical Reactions Analysis
Types of Reactions: L-cysteate undergoes various chemical reactions, including:
Oxidation: L-cysteate can be oxidized to produce sulfite and pyruvate.
Reduction: It can be reduced to form L-cysteine.
Substitution: L-cysteate can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used to convert L-cysteate to L-cysteine.
Major Products:
Oxidation: Sulfite and pyruvate.
Reduction: L-cysteine.
Scientific Research Applications
L-cysteate has a wide range of applications in scientific research:
Mechanism of Action
L-cysteate exerts its effects through various molecular targets and pathways:
Metabolism: It is involved in the metabolism of cysteine and taurine, serving as a precursor for the synthesis of these compounds.
Enzymatic Reactions: L-cysteate is metabolized by enzymes such as L-cysteate sulpho-lyase, which catalyzes the cleavage of L-cysteate to pyruvate, sulfite, and ammonium ions.
Cell Signaling: It plays a role in intracellular signaling and gene regulation.
Comparison with Similar Compounds
L-cysteate is unique among similar compounds due to its specific structure and functions. Similar compounds include:
L-cysteine: A thiol-containing amino acid involved in protein synthesis and antioxidant defense.
L-cystine: The oxidized dimer form of L-cysteine, involved in the formation of disulfide bonds in proteins.
Taurine: A sulfonic acid involved in bile salt formation and osmoregulation.
L-cysteate stands out due to its role in the synthesis of sulfolipids and its involvement in sulfur metabolism .
Properties
Molecular Formula |
C3H6NO5S- |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-amino-3-sulfopropanoate |
InChI |
InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/p-1 |
InChI Key |
XVOYSCVBGLVSOL-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(=O)[O-])N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one](/img/structure/B10772666.png)
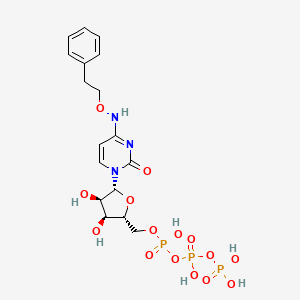
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772680.png)
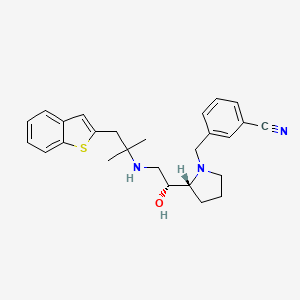
![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10772695.png)
![(S)-3-{[1-(2-Fluoro-Phenyl)-5-Hydroxy-1h-Pyrazole-3-Carbonyl]-Amino}-3-O-Tolyl-Propionic Acid](/img/structure/B10772702.png)
![4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10772709.png)
![3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)
![7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)
![N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)
![Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-](/img/structure/B10772727.png)
